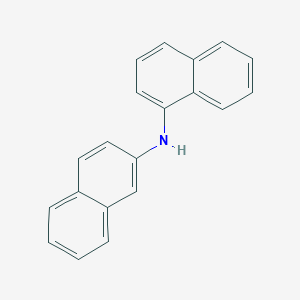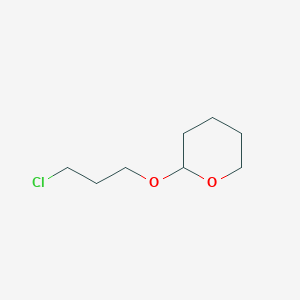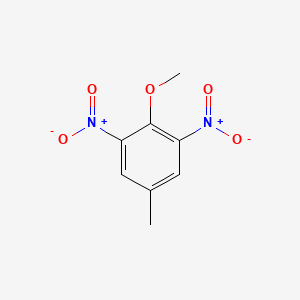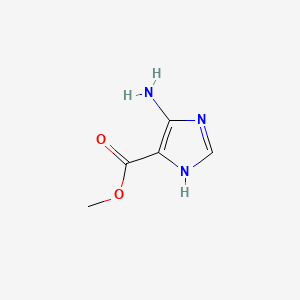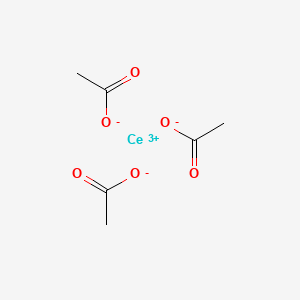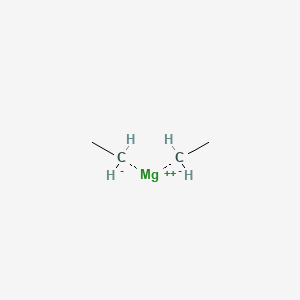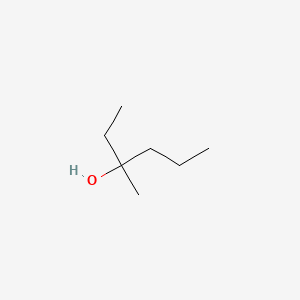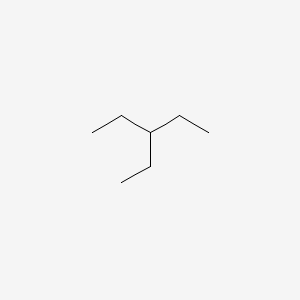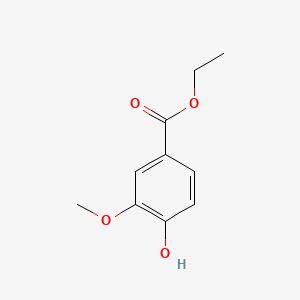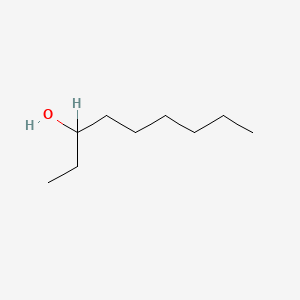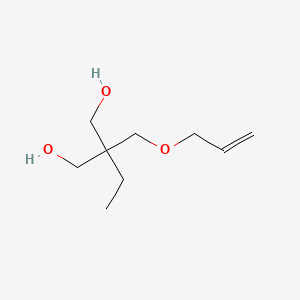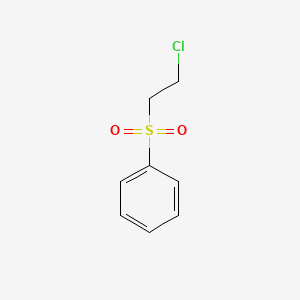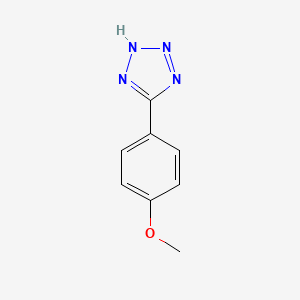
5-(4-methoxyphenyl)-2H-tetrazole
Overview
Description
4-Methoxyphenol, which is part of the structure of your compound, is an organic compound with the formula CH3OC6H4OH. It is a phenol with a methoxy group in the para position .
Synthesis Analysis
While specific synthesis methods for “5-(4-methoxyphenyl)-2H-tetrazole” were not found, substituted benzothiazoles, which bear some structural similarity, have been synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structures of synthesized compounds related to “5-(4-methoxyphenyl)-2H-tetrazole” were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
While specific chemical reactions involving “5-(4-methoxyphenyl)-2H-tetrazole” were not found, related compounds have been studied. For example, substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the properties of 4-Methoxyphenol, a related compound, include a molar mass of 124.14 g/mol and a density of 1.55 g/cm3 .Scientific Research Applications
1. Inhibition of Linoleate Oxygenase Activity of ALOX15
- Summary of Application: The compound is used in the study of lipid peroxidizing enzymes, specifically ALOX15, which exhibit variable functionality in different cancer and inflammation models .
- Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
2. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Summary of Application: The compound is synthesized for its potential in synthetic chemistry, particularly in the selective removal of ester groups under controlled conditions .
- Methods of Application: The synthesis involves a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results: The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
3. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15
- Summary of Application: The compound is used in the study of lipid peroxidizing enzymes, specifically ALOX15, which exhibit variable functionality in different cancer and inflammation models .
- Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
4. Synthesis of 4-Methoxyphenol
- Summary of Application: 4-Methoxyphenol is synthesized for its potential in synthetic chemistry, particularly in the selective removal of ester groups under controlled conditions .
- Methods of Application: The synthesis involves a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results: The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
5. Production of Hydrogen Peroxide via Two-Electron Oxygen Reduction
- Summary of Application: The compound is used as a selective and durable electrocatalyst for the production of hydrogen peroxide via two-electron oxygen reduction .
- Methods of Application: The study involved the use of mesoporous carbon nitride supported 5,10,15,20-tetrakis (4-methoxyphenyl)-21H,23H-porphine cobalt (ii) .
- Results: The study found that the compound exhibits excellent catalytic performance and durability .
6. Reduction of Nitro Group
- Summary of Application: The compound is used in the reduction of nitro groups to the corresponding amines .
- Methods of Application: The study involved the use of tin (II) hydrochloride due to its high reducing efficiency and the simplicity of the reaction performance .
- Results: The study found that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
7. Synthesis of Secondary Amines
- Summary of Application: The compound is synthesized via Schiff bases reduction route .
- Methods of Application: The synthesis involves the use of sodium borohydride due to its selectivity; it also does not affect reducible substituents such as nitro and chloride during the reduction process .
- Results: The reaction yielded asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
8. Production of Hydrogen Peroxide via Two-Electron Oxygen Reduction
- Summary of Application: The compound is used as a selective and durable electrocatalyst for the production of hydrogen peroxide via two-electron oxygen reduction .
- Methods of Application: The study involved the use of mesoporous carbon nitride supported 5,10,15,20-tetrakis (4-methoxyphenyl)-21H,23H-porphine cobalt (ii) .
- Results: The study found that the compound exhibits excellent catalytic performance and durability .
Safety And Hazards
Future Directions
Future research could focus on further exploring the properties and potential applications of “5-(4-methoxyphenyl)-2H-tetrazole” and related compounds. For instance, substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been suggested as potential pharmacophores for substrate selective inhibition of Linoleate Oxygenase Activity of ALOX15 .
properties
IUPAC Name |
5-(4-methoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGGHPBTKGLWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308651 | |
| Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-2H-tetrazole | |
CAS RN |
6926-51-8 | |
| Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 206225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6926-51-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



